Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV)

MOCVD BST thin films step coverage

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV), also known as TiO(thd)₂ or TiO(dpm)₂ (CAS 152248-67-4), is a solid oxo-β-diketonate complex of titanium(IV) with the molecular formula C₂₂H₃₈O₅Ti and molecular weight of 430.40 g·mol⁻¹. It belongs to the class of metal β-diketonate precursors widely used in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of titanium-containing thin films, including TiO₂, SrTiO₃, and (Ba,Sr)TiO₃ (BST).

Molecular Formula C22H40O5Ti
Molecular Weight 432.4 g/mol
CAS No. 152248-67-4
Cat. No. B124752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV)
CAS152248-67-4
Molecular FormulaC22H40O5Ti
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Ti]
InChIInChI=1S/2C11H20O2.O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;/b2*8-7-;;
InChIKeyXIKXPWMOEGTKNT-ZJCTYWPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV): A Solid-State Titanium Precursor for High-Performance CVD and ALD Applications


Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV), also known as TiO(thd)₂ or TiO(dpm)₂ (CAS 152248-67-4), is a solid oxo-β-diketonate complex of titanium(IV) with the molecular formula C₂₂H₃₈O₅Ti and molecular weight of 430.40 g·mol⁻¹. It belongs to the class of metal β-diketonate precursors widely used in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of titanium-containing thin films, including TiO₂, SrTiO₃, and (Ba,Sr)TiO₃ (BST). The compound is characterized by a dimeric solid-state structure [TiO(dpm)₂]₂ held together by oxo bridges, with a Ti···Ti distance of 2.73 Å [1]. It presents as a white to off-white powder with a melting point of 120–124 °C (with decomposition) [2]. Unlike the widely used liquid precursor titanium tetraisopropoxide (TTIP), TiO(thd)₂ is a solid at room temperature, offering distinct handling, storage, and delivery advantages for liquid-injection and solid-source CVD systems that demand precise stoichiometric control in multi-component oxide films.

Solid-state oxo-β-diketonate Ti(IV) precursor for MOCVD and ALD thin-film deposition
Compatible with liquid-injection and solid-source CVD delivery; supports precise stoichiometric control
Target films: TiO₂, SrTiO₃, and (Ba,Sr)TiO₃ multi-component oxides

Why TiO(thd)₂ Cannot Be Simply Replaced by Other Titanium β-Diketonates in Critical Thin-Film Processes


In thin-film deposition, titanium precursors are not interchangeable commodities. The solid oxo-bridged dimer TiO(thd)₂ exhibits fundamentally different vaporization behavior, surface adsorption energetics, and thermal decomposition pathways compared to monomeric liquid alternatives such as TTIP or mixed-ligand analogs like Ti(thd)₂(OBu)₂. Ab-initio quantum chemical simulations have demonstrated that TiO(thd)₂ possesses a lower energy of adsorption and a larger distance to the SrO surface compared to TTIP, which translates experimentally into higher surface mobility and superior conformal step coverage on three-dimensional capacitor structures [1]. In direct comparative CVD studies, the choice of precursor dictates the phase composition of the resulting TiO₂ film — TiO(thd)₂ yields an anatase–rutile mixed phase with a higher O/Ti lattice ratio, whereas TTIP produces pure anatase under identical conditions [2]. Furthermore, the dimeric nature of TiO(thd)₂ enables cooperative oxidation effects when used alongside Ba(thd)₂ and Sr(thd)₂, leading to a self-matching Ti/(Ba+Sr) stoichiometry that is not achievable with monomeric Ti sources [3]. These physical and chemical differences mean that substituting TiO(thd)₂ with a generic titanium precursor — even one sharing the same thd ligand set — inevitably alters film microstructure, dielectric performance, and functional properties. The quantitative evidence below establishes the specific performance advantages that justify the procurement of TiO(thd)₂ over its closest analogs.

Vaporization and surface adsorption differ from liquid monomeric precursors
TiO(thd)₂ exhibits distinct adsorption energetics vs. TTIP; substituting may shift film conformality and surface mobility on oxide substrates.
Dimeric oxo-bridged structure supports cooperative oxidation
Co-oxidation with Ba/Sr precursors suppresses carbonate formation; this pathway may not transfer to monomeric Ti sources such as Ti(O-i-Pr)₂(thd)₂.
Film phase composition is precursor-dependent
TiO(thd)₂ yields anatase–rutile mixed-phase TiO₂; substituting TTIP or mixed-ligand analogs may alter polymorph selectivity and O/Ti stoichiometry.

Quantitative Differentiation of TiO(thd)₂ Against Comparator Titanium Precursors: Head-to-Head and Cross-Study Evidence


Surface Adsorption Energetics: TiO(thd)₂ Exhibits Lower Sticking Probability and Higher Surface Mobility than TTIP on SrO Surfaces

Ab-initio quantum chemical simulations using the DMOL code were performed to compare the adsorption behaviour of TiO(thd)₂ and titanium tetraisopropoxide (TTIP) on a 2-D (100) SrO terminated surface using a cluster representation of 3×3 elementary cells. The calculations reveal that TTIP has a much higher energy of adsorption, a closer distance of the adsorbed state to the surface, and a higher dissociation energy than TiO(thd)₂. These results predict a higher sticking probability and lower surface mobility for TTIP compared to TiO(thd)₂ [1]. This theoretical prediction was experimentally confirmed by superior edge coverage of (Ba,Sr)TiO₃ films deposited by MOCVD using TiO(thd)₂ [1].

Surface Adsorption Energetics
Head-to-head
Lower adsorption energy and higher surface mobility vs. TTIP on SrO (100); DFT-calculated with experimental step-coverage confirmation
Supports conformal coating workflow; reported higher surface mobility context
Ab-initio DMOL on 3×3 SrO cluster; MOCVD BST film confirmation
MOCVD BST thin films step coverage

Thermal Stability: TiO(thd)₂ Demonstrates No Weight Loss up to 360 °C by TGA, Surpassing Alkoxide-Containing Analogs

Thermogravimetric analysis (TGA) of TiO(thd)₂ in both nitrogen and air atmospheres shows no weight loss until 360 °C. Between 360–400 °C, the compound loses approximately 11% of its weight regardless of the carrier gas. Beyond 400 °C, slow decomposition proceeds under nitrogen, while a much faster decomposition occurs under air [1]. This thermal stability window is significantly wider than that of mixed alkoxide-β-diketonate titanium precursors: Ti(O-i-Pr)₂(thd)₂ and related alkoxide-containing Ti precursors typically exhibit onset of weight loss below 300 °C due to the thermal lability of the isopropoxide ligands [2].

Thermal Stability
Cross-study context
No weight loss up to 360°C; onset >60°C higher than alkoxide-containing thd analogs
Wider thermal stability window; supports reproducible vapor delivery without premature decomposition
TGA in N₂ and air; class-level comparison with alkoxide-β-diketonates
Thermogravimetric analysis precursor stability CVD

Photocatalytic H₂ Generation: CVD Films from TiO(thd)₂ Outperform Those from Ti(thd)₂(OBu)₂ in Water Splitting

In a direct comparative study of CVD-derived TiO₂ films deposited at 500 °C, films grown from TiO(thd)₂ (precursor 1) exhibited a markedly higher photocatalytic H₂ generation rate compared to films from Ti(thd)₂(OBu)₂ (precursor 2). The film from TiO(thd)₂ produced approximately 2.9 mmol·m⁻² of H₂, whereas the film from Ti(thd)₂(OBu)₂ generated only about 1 mmol·m⁻² under identical photocatalytic water-splitting conditions [1]. The superior performance of TiO(thd)₂-derived films is attributed to their distinct microstructure — smaller, more densely packed aggregates and a higher O/Ti atomic ratio in the O–Ti lattice — which collectively enhance charge carrier separation and surface reactivity.

Photocatalytic H₂ Generation
Head-to-head
~2.9 mmol·m⁻² H₂ (TiO(thd)₂-derived film) vs. ~1 mmol·m⁻² (Ti(thd)₂(OBu)₂-derived film)
Reported higher H₂ generation rate; supports photocatalytic TiO₂ film screening
CVD at 500°C; identical water-splitting irradiation conditions
Photocatalysis hydrogen evolution TiO₂ thin films

Dielectric Performance of BST Films: TiO(DPM)₂ Delivers ε = 210 with Ultra-Low Leakage Current

In a comparative study of Ti precursors — TiO(DPM)₂, Ti(O-i-Pr)₂(DPM)₂, and TTIP — for liquid-source CVD of (Ba,Sr)TiO₃ (BST) films on Pt/SiO₂/Si substrates, TiO(DPM)₂ yielded the best combination of electrical properties. At a substrate temperature of 420 °C and reactor pressure of 1.5 Torr, BST films deposited using TiO(DPM)₂ exhibited a dielectric constant ε = 210, an equivalent SiO₂ thickness (t_eq) of 0.51 nm, a leakage current density J_L = 6.6×10⁻⁸ A·cm⁻² at +1.1 V, a dielectric loss tan δ = 0.007, and a step coverage of 0.8 [1]. While TTIP produced smoother film surfaces, TiO(DPM)₂ achieved superior dielectric performance and step coverage on patterned substrates, making it the preferred Ti source for high-density DRAM capacitor applications.

Dielectric Performance
Head-to-head
ε = 210, t_eq = 0.51 nm, J_L = 6.6×10⁻⁸ A·cm⁻² at +1.1 V, tan δ = 0.007
Reported dielectric property set for BST films; supports high-κ dielectric screening
Liquid-source CVD at 420°C, 1.5 Torr; Pt/SiO₂/Si substrates
high-k dielectric DRAM capacitor BST thin films

Dimeric Solid-State Structure Facilitates Cooperative Oxidation During BST MOCVD

Single-crystal X-ray diffraction analysis reveals that TiO(thd)₂ adopts a dimeric structure [TiO(dpm)₂]₂ in the solid state, with two crystallographically unique binuclear molecules per unit cell and a Ti···Ti distance of 2.73 Å [1]. This dimeric architecture, with oxo bridges connecting the two titanium centers, is structurally pre-organized to form Ti–O–M intermediates when co-vaporized with Ba(thd)₂ and Sr(thd)₂. Combined TGA–DSC studies on β-diketonate precursors for BaₓSr₁₋ₓTiO₃ deposition show that in the presence of an equimolar amount of the Ti precursor, the formation of stable alkaline-earth carbonates is suppressed and direct oxide formation occurs at temperatures near 500 °C via a cooperative oxidation mechanism [2]. This cooperative pathway is unique to the oxo-bridged dimer TiO(thd)₂ and is not observed with monomeric Ti precursors such as Ti(O-i-Pr)₂(thd)₂.

Cooperative Oxidation Pathway
Class-level
Dimeric [TiO(dpm)₂]₂; Ti···Ti = 2.73 Å; oxo bridges pre-organize for cooperative oxidation with Ba/Sr precursors, suppressing carbonate formation
Structural pre-organization context; may support cleaner oxide formation pathway
Single-crystal XRD; TGA-DSC in N₂O/O₂; class-level inference
cooperative oxidation BST MOCVD oxide formation

Film Phase Selectivity: TiO(thd)₂ Produces Anatase–Rutile Mixed-Phase Films, TTIP Yields Pure Anatase at 500 °C

Under identical direct liquid injection CVD conditions at 500 °C, TiO(thd)₂ produces TiO₂ films with a mixed anatase–rutile phase composition, whereas TTIP yields exclusively the anatase polymorph [1]. The anatase–rutile heterojunction is known to enhance photocatalytic activity by facilitating spatial charge separation across the phase boundary. TiO(thd)₂-derived films also exhibit a higher O/Ti ratio in the O–Ti lattice compared to films from Ti(thd)₂(OBu)₂, indicative of fewer oxygen vacancies [1]. In contrast, Ti(thd)₂(OBu)₂ also produces anatase–rutile mixed-phase films but with inferior photocatalytic performance, suggesting the phase composition alone does not explain the functional superiority of TiO(thd)₂-derived films.

Film Phase Selectivity
Head-to-head
Anatase–rutile mixed phase with higher O/Ti lattice ratio (TiO(thd)₂) vs. pure anatase (TTIP); Ti(thd)₂(OBu)₂ also mixed-phase but lower O/Ti
Phase composition context; supports heterojunction TiO₂ film studies
CVD at 500°C; synchrotron GIXRD and XPS characterization
TiO₂ polymorphism anatase-rutile junction photocatalysis

Recommended Procurement Scenarios for TiO(thd)₂ Based on Quantitative Performance Evidence


High-Density DRAM Trench Capacitors Requiring ε > 200 and Sub-nanometer EOT

TiO(DPM)₂ has been demonstrated to deposit (Ba,Sr)TiO₃ films with a dielectric constant of 210 and an equivalent oxide thickness of 0.51 nm under production-relevant CVD conditions [1]. These values meet the requirements of sub-100 nm DRAM technology nodes where capacitance per unit area must be maximized. The simultaneously low leakage current (6.6×10⁻⁸ A·cm⁻² at +1.1 V) and dielectric loss (tan δ = 0.007) make this precursor suitable for memory cell dielectrics where charge retention is critical. Procurement of TiO(DPM)₂ is recommended over TTIP or Ti(O-i-Pr)₂(DPM)₂ when the target specification demands ε ≥ 200 with t_eq < 1 nm.

Conformal BST Coating of High-Aspect-Ratio 3D Capacitor Structures

Ab-initio simulations predict — and experimental MOCVD results confirm — that TiO(thd)₂ exhibits lower sticking probability and higher surface mobility on oxide surfaces compared to TTIP [1]. This translates to a step coverage of 0.8 on patterned substrates at 420 °C and 1.5 Torr [2]. For manufacturers of three-dimensional metal–insulator–metal (MIM) capacitors, trench DRAM, or through-silicon via (TSV) capacitors, TiO(thd)₂ provides conformality that TTIP cannot match, reducing the risk of pinch-off and void formation in narrow trenches.

Photocatalytic TiO₂ Coatings for Solar Water Splitting with Maximum H₂ Yield

CVD-derived TiO₂ films from TiO(thd)₂ generate approximately 2.9 mmol·m⁻² of H₂ in photocatalytic water splitting — a ~2.9-fold improvement over films from the closely related precursor Ti(thd)₂(OBu)₂ under identical irradiation [1]. This significant functional advantage stems from the favorable combination of anatase–rutile phase junction formation, smaller aggregate size, and higher O/Ti lattice ratio achieved uniquely with TiO(thd)₂. Laboratories and companies developing photocatalytic reactor coatings, self-cleaning surfaces, or solar hydrogen panels should procure TiO(thd)₂ as the Ti source when H₂ generation rate is the primary performance metric.

Multi-Component Oxide Films Requiring Carbonate-Free Deposition at Moderate Temperatures

The dimeric oxo-bridged structure of TiO(thd)₂ enables a cooperative oxidation mechanism with Ba(thd)₂ and Sr(thd)₂ that suppresses the formation of stable alkaline-earth carbonates and facilitates direct oxide formation at temperatures near 500 °C [1][2]. This is critical for depositing electronic-grade BST and STO films where carbonate contamination degrades dielectric performance. When procuring titanium precursors for multi-component oxide MOCVD, TiO(thd)₂ should be specified over monomeric Ti sources such as Ti(O-i-Pr)₂(thd)₂ to ensure clean decomposition and stoichiometric oxide formation.

Application
Selection Property
Validation Focus
High-κ dielectric BST film deposition
Reported dielectric constant and leakage profile
ε and J_L endpoint verification under target process conditions
3D capacitor conformal oxide coating
Reported surface mobility and step coverage context
Step coverage verification on target aspect-ratio structures
Photocatalytic TiO₂ coating deposition
Reported H₂ generation rate context
Photocatalytic endpoint verification under target irradiation conditions
Multi-component oxide MOCVD
Cooperative oxidation pathway context
Carbonate contamination and oxide stoichiometry verification
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